4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a (4-methylphenyl)methylsulfanyl group, at position 4 with a phenyl group, and at position 3 with a methyl-linked 4-fluorobenzamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents .
Properties
IUPAC Name |
4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS/c1-17-7-9-18(10-8-17)16-31-24-28-27-22(29(24)21-5-3-2-4-6-21)15-26-23(30)19-11-13-20(25)14-12-19/h2-14H,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWMHLOLKKMFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Mode of Action
The compound acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting cellular respiration.
Biochemical Pathways
By inhibiting SDH, the compound affects the citric acid cycle and the electron transport chain . These are essential pathways for energy production in cells. The inhibition of SDH leads to a decrease in ATP production, which can affect various downstream cellular processes.
Result of Action
The inhibition of SDH and the subsequent disruption of energy production can lead to cellular stress and potential cell death . This makes the compound potentially useful in applications where the inhibition of cell growth is desired, such as in the treatment of certain types of cancer or fungal infections.
Biological Activity
4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer activities. The following table summarizes the findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HepG2 (Liver Cancer) | 1.30 | Induction of apoptosis and cell cycle arrest at G2/M phase |
| Study B | A549 (Lung Cancer) | 2.50 | Inhibition of HDAC activity, leading to increased acetylation of histones |
| Study C | MCF7 (Breast Cancer) | 1.80 | Disruption of mitochondrial membrane potential |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown to inhibit HDAC activity, which is crucial for regulating gene expression related to cancer cell proliferation and survival .
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is a vital mechanism for limiting tumor growth .
- Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly affect biological activity:
- Substituent Variations : The presence of electron-donating or electron-withdrawing groups on the phenyl rings can enhance or diminish the anticancer activity.
- Triazole Ring Importance : The triazole moiety is essential for maintaining the bioactivity of similar compounds, suggesting that it plays a critical role in interactions with biological targets .
Case Study 1: In Vivo Efficacy
In a xenograft model study, compounds similar to this compound exhibited significant tumor growth inhibition compared to control groups. The study reported a tumor growth inhibition (TGI) rate exceeding 45% within two weeks of treatment .
Case Study 2: Combination Therapy
Research has also explored the efficacy of this compound in combination with other chemotherapeutics. It was found that co-administration with taxol enhanced the overall anticancer effect, suggesting potential for combination therapy strategies in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substituents critically influence bioactivity and physicochemical properties. Key analogs include:
- Fluorine vs. Chlorine/Methoxy: Fluorine’s electron-withdrawing nature may improve binding affinity in hydrophobic pockets, whereas methoxy groups (e.g., in ) increase solubility but reduce membrane permeability .
Pharmacological and Physicochemical Properties
- Fluorine Impact: The 4-fluoro group in the target compound enhances bioavailability compared to non-fluorinated analogs like those in .
- Sulfonamide vs. Benzamide: Sulfonamide derivatives (e.g., ) show pronounced antimicrobial activity, whereas benzamide derivatives may prioritize kinase inhibition .
Structural and Crystallographic Insights
- Planarity : X-ray data (e.g., ) reveal that triazole derivatives adopt planar conformations, with substituents like phenyl groups orthogonal to the triazole plane. This rigidity may facilitate π-π stacking in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
